1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one
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Overview
Description
1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a methylamino ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with methylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce benzyloxyphenylethanol.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]ethanol: Similar structure but with an alcohol group instead of a methylamino ethanone moiety.
1-[4-(Benzyloxy)phenyl]ethanone: Lacks the methylamino group, making it less versatile in certain reactions.
Uniqueness
1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it valuable in research and industrial applications.
Properties
CAS No. |
920804-34-8 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H17NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 |
InChI Key |
UJUHMQYALNNARO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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